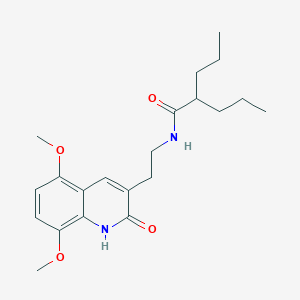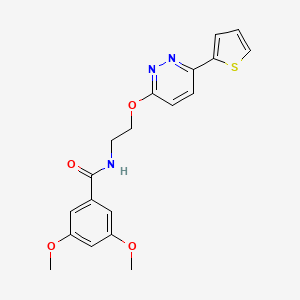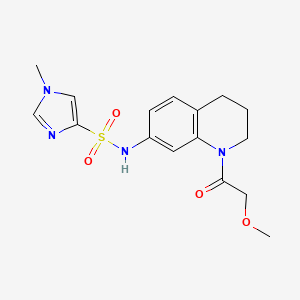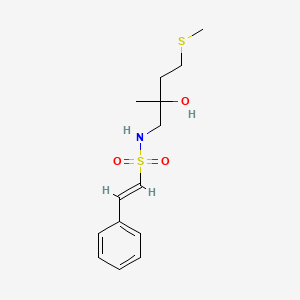
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is located in the outer mitochondrial membrane and is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide binds to TSPO with high affinity and specificity. TSPO is upregulated in several pathological conditions, including neuroinflammation, and this compound can be used to image the expression of TSPO in these conditions. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the function of TSPO, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in several animal models of neuroinflammation. It has also been shown to have neuroprotective effects in animal models of stroke. This compound has been shown to modulate the function of TSPO, leading to changes in cellular processes, including apoptosis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide is a selective ligand for TSPO, making it a useful tool in studying the expression of TSPO in pathological conditions. It has been extensively studied for its potential applications in imaging neuroinflammation. However, this compound has limitations in terms of its selectivity and specificity. It has been shown to bind to other proteins besides TSPO, leading to potential off-target effects.
Orientations Futures
There are several future directions for the use of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide in scientific research. One potential direction is the development of new radioligands for imaging TSPO expression with higher selectivity and specificity. Another potential direction is the use of this compound in studying the role of TSPO in other cellular processes, including cholesterol transport and apoptosis. Additionally, this compound could be used in the development of new therapeutics for neuroinflammatory diseases.
Méthodes De Synthèse
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then coupled with 2-(2-propylpentanamido)ethyl trifluoromethanesulfonate to yield the final product.
Applications De Recherche Scientifique
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide has been used as a tool in several scientific research applications. It has been used as a radioligand for imaging TSPO expression in the brain using positron emission tomography (PET). PET imaging with this compound has been used to study neuroinflammation in several neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke.
Propriétés
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-5-7-14(8-6-2)20(24)22-12-11-15-13-16-17(26-3)9-10-18(27-4)19(16)23-21(15)25/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKDUFCGOHIWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)






![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)
